molecular formula C87H148N26O24 B1602720 Cks-17 peptide CAS No. 99273-04-8

Cks-17 peptide

Katalognummer B1602720
CAS-Nummer: 99273-04-8
Molekulargewicht: 1942.3 g/mol
InChI-Schlüssel: RESSROXEVCGJLA-DFNTYYFDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

CKS-17 is a synthetic retroviral envelope peptide . It has highly conserved amino acid sequences that occur within the transmembrane envelope protein of many animal and human retroviruses . CKS-17 acts as an immunomodulatory epitope and exhibits suppressive properties for numerous immune functions .


Synthesis Analysis

CKS-17 is synthesized as a product for research use . It’s important to note that synthetic products have potential research and development risks .


Molecular Structure Analysis

The molecular weight of CKS-17 is 1942.27 and its formula is C87H148N26O24 . The sequence of CKS-17 is shortened to LQNRRGLDLLFLKEGGL .


Chemical Reactions Analysis

In vitro, CKS-17 induces increased intracellular cAMP via activation of adenylate cyclase . It also inhibits interleukin-2 production by tumor cell products .


Physical And Chemical Properties Analysis

CKS-17 is soluble in water . It has a molecular weight of 1942.31 and its formula is C87H148N26O24 .

Wissenschaftliche Forschungsanwendungen

  • Immunosuppressive Properties and Signaling Pathways CKS-17, a synthetic peptide of 17 amino acids, demonstrates significant immunoregulatory functions. It exhibits Th1-inhibiting properties, suppressing cell-mediated immunity and altering the production of various cytokines like interleukin-12, IL-2, gamma interferon, and tumor necrosis factor alpha, while enhancing IL-10. This peptide activates several intracellular signaling molecules, including cyclic adenosine monophosphate (cAMP) and phosphorylation of key proteins such as ERK1/2 and PLCγ1. These findings suggest its role in understanding intracellular signaling pathways and regulation of cytokines, which could be crucial for insights into immunosuppression and immunologic tolerance (Haraguchi, Good & Day-Good, 2008).

  • Impact on Protein Kinase D/Protein Kinase Cμ CKS-17 induces phosphorylation of protein kinase D (PKD)/protein kinase C (PKC) mu in a dose- and time-dependent manner, as observed in Jurkat T-cells. This phosphorylation occurs through a PLC- and PKC-dependent mechanism. The peptide’s unique amino acid motif and its ability to phosphorylate PKD/PKCmu present a novel aspect of its interaction with target cells, offering insights into its role in cellular signaling and immunomodulation (Luangwedchakarn et al., 2003).

  • Role in Phosphorylation of Intracellular Proteins CKS-17 is known to induce phosphorylation of several proteins such as PLC-gamma1, Raf-1, MEK, and ERK1/2 in Jurkat T-cells. This peptide-triggered phosphorylation highlights the activation of the PLC-gamma1-PKC-Raf-1-MEK-ERK1/2 signaling pathway, which is vital in understanding the molecular basis of CKS-17's effects on immune responses and cellular functions (Fan et al., 2005).

  • Effects on Cell-Mediated Immunity Studies on CKS-17, particularly on its conjugates, have shown that they can inhibit delayed-type hypersensitivity reactions in mice and induce resistance to the depressive effects of tumor cell products on cell-mediated immunity. This demonstrates the peptide's potential in mimicking and influencing the immune-suppressive effects of tumor products, which could be pivotal in cancer immunotherapy and understanding tumor-mediated immunosuppression (Nelson et al., 2005).

  • Implications in Systemic Lupus Erythematosus (SLE) CKS-17 has been studied for its role in inducing immune abnormalities similar to those observed in systemic lupus erythematosus (SLE) patients. This peptide can induce T-cell activation and anergy, promoting the production of interleukins like IL-6 and IL-16, which are key in the pathogenesis of SLE. This points to the potential use of CKS-17 in studying the pathogenetic mechanisms of human SLE and other autoimmune diseases (Naito et al., 2003).

Zukünftige Richtungen

Research into therapeutic peptides like CKS-17 is one of the hottest topics in pharmaceutical research . The highly conserved molecule may enable us to understand basic mechanisms of intracellular signaling pathways, regulation of Th1/Th2 cytokines, immunosuppression, and immunologic tolerance .

Eigenschaften

IUPAC Name

(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]acetyl]amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C87H148N26O24/c1-44(2)32-51(89)72(123)103-56(25-27-65(90)114)77(128)112-62(39-66(91)115)83(134)106-54(24-19-31-97-87(94)95)76(127)104-52(23-18-30-96-86(92)93)73(124)100-43-69(118)101-57(33-45(3)4)78(129)113-63(40-71(121)122)84(135)110-59(35-47(7)8)80(131)108-60(36-48(9)10)81(132)111-61(38-50-20-14-13-15-21-50)82(133)109-58(34-46(5)6)79(130)105-53(22-16-17-29-88)75(126)107-55(26-28-70(119)120)74(125)99-41-67(116)98-42-68(117)102-64(85(136)137)37-49(11)12/h13-15,20-21,44-49,51-64H,16-19,22-43,88-89H2,1-12H3,(H2,90,114)(H2,91,115)(H,98,116)(H,99,125)(H,100,124)(H,101,118)(H,102,117)(H,103,123)(H,104,127)(H,105,130)(H,106,134)(H,107,126)(H,108,131)(H,109,133)(H,110,135)(H,111,132)(H,112,128)(H,113,129)(H,119,120)(H,121,122)(H,136,137)(H4,92,93,96)(H4,94,95,97)/t51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RESSROXEVCGJLA-DFNTYYFDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NCC(=O)NC(CC(C)C)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C87H148N26O24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90244017
Record name Cks 17
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90244017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1942.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cks-17 peptide

CAS RN

99273-04-8
Record name Cks 17
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099273048
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cks 17
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90244017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
54
Citations
M Tolstrup, C Johansen, L Toft, FS Pedersen… - BMC immunology, 2013 - Springer
… The aim of this study was to verify the in vivo effects of a retrovirally derived CKS-17 peptide on the immune system. We used two known mouse models for skin inflammation: Acute …
Number of citations: 6 link.springer.com
RA Gottlieb, ES Kleinerman, CA O'Brian… - … (Baltimore, Md.: 1950 …, 1990 - journals.aai.org
… Consistent with the previously reported lack of effect of the unconjugated CKS-17 peptide in biological systems (9). neither the free peptide CKS-17 (Table 11) nor the peptide C3 (Fig. lB…
Number of citations: 40 journals.aai.org
RA Gottlieb, WJ Lennarz, RD Knowles… - … (Baltimore, Md.: 1950 …, 1989 - journals.aai.org
We studied the mode of action of the synthetic peptide CKS-17, which is a heptadecapeptide homologous to a highly conserved region of the immunosuppressive retroviral envelope …
Number of citations: 42 journals.aai.org
ES Kleinerman, LB Lachman, RD Knowles… - … (Baltimore, Md.: 1950 …, 1987 - journals.aai.org
… we sought to determine the effect of the CKS-17 peptide on human monocyte-mediated tumor cell lysis. We report here that CKS- 17 inhibits the effector phase of monocyte-mediated …
Number of citations: 122 journals.aai.org
MC GAUDUIN, FR VOGEL, JP SIMON… - Viral …, 1993 - liebertpub.com
… Initial experiments were designed to determine the specificity of the CKS-17 peptide used in the present study. CKS-17-BSA inhibited anti-SRBC plaque-forming cells (PFC) responses, …
Number of citations: 6 www.liebertpub.com
S Haraguchi, RA Good… - Proceedings of the …, 1995 - National Acad Sciences
… A reverse sequence of CKS-17 peptide, used as a control, showed no such action. Anti-human IL-10 monoclonal antibody blocked ability of CKS-17 to inhibit mRNA accumulation for …
Number of citations: 123 www.pnas.org
S Mehrotra, KP Mishra, VS Yadav, M Bhattacharya… - Peptides, 2003 - Elsevier
The mechanism by which retroviral proteins exert their immunosuppressive influence has remained enigmatic. Early studies have demonstrated that retroviral infection suppresses …
Number of citations: 13 www.sciencedirect.com
DT Harris, GJ Cianciolo, R Snyderman… - … (Baltimore, Md.: 1950 …, 1987 - journals.aai.org
… They moreover imply that the CKS-17 peptide interferes with the lytic phase of NK cytolysis. … designed to analyze the effects of the CKS-17 peptide on NK lytic activity, the assays were …
Number of citations: 114 journals.aai.org
GJ Cianciolo, TD Copeland, S Oroszlan, R Snyderman - Science, 1985 - science.org
… In three experiments the CKS17 peptide inhibited growth at dilutions of i:20, 1:40, and 1:80 by 94 + 2, 74 ± 4, and 48 ± 9 percent (mean + standard error of the mean),respectively, while …
Number of citations: 554 www.science.org
RAJ Oostendorp, WMM Schaaper… - European journal of …, 1992 - Wiley Online Library
CKS‐17 (LQNRRGLDLLFLKEGGL), a synthetic peptide derived from a conserved region of retroviral transmembrane proteins, has previously been shown to suppress severaldifferent …
Number of citations: 18 onlinelibrary.wiley.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.